(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-(methyl)piperidine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2S,5S)-5-(ethyl)piperidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-5(6(12)13)11-3-4/h4-5,11H,1-3H2,(H,12,13)/t4-,5-/m0/s1 |
InChI Key |
DTADYUNLPAHUAE-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@H](NC[C@H]1C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(NCC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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